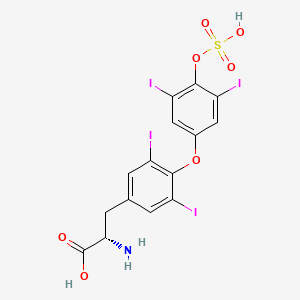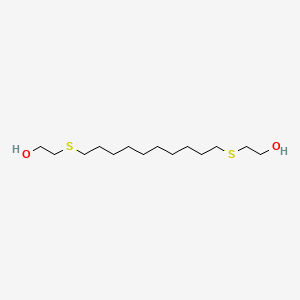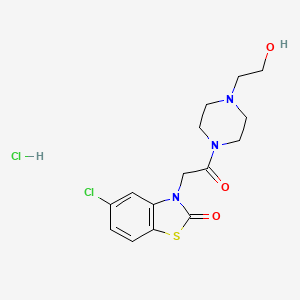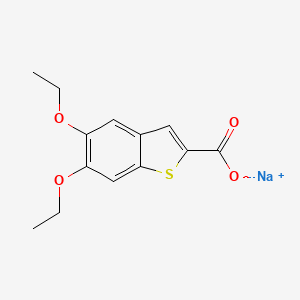
Toremifene
Overview
Description
Toremifene is a tertiary amine, an organochlorine compound, and an aromatic ether . It is used to treat metastatic breast cancer (cancer that has spread) that is hormone-receptor positive in women who have already stopped menstruating (postmenopausal) . It has a role as an antineoplastic agent, an estrogen antagonist, an estrogen receptor modulator, and a bone density conservation agent .
Synthesis Analysis
The synthesis of this compound involves carboxylation of the chlorinated side chain, N-demethylation, and hydroxylation in different positions . A novel synthetic procedure has been developed for the synthesis of carboxy this compound, a common metabolite of this compound .Molecular Structure Analysis
This compound has a molecular formula of C26H28ClNO . It is a nonsteroidal triphenylethylene derivative . The InChIKey of this compound is XFCLJVABOIYOMF-QPLCGJKRSA-N .Chemical Reactions Analysis
This compound undergoes various metabolic reactions. The major metabolite in serum is desmethylthis compound, which is present at a concentration twice that of this compound . Other metabolites include 4-hydroxythis compound, deaminohydroxythis compound, and didesmethylthis compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.0 g/mol . It is a tertiary amine, an organochlorine compound, and an aromatic ether .Scientific Research Applications
Breast Cancer Treatment Comparisons
Toremifene is comparable to tamoxifen in effectiveness and safety for treating early-stage breast cancer, as shown in studies where both drugs produced similar disease-free and overall survival rates. These findings establish this compound as a valid alternative to tamoxifen for postmenopausal women with hormone-responsive breast cancer (Pagani et al., 2004).
Antibiofilm Applications
This compound exhibits in vitro activity in inhibiting biofilm formation by various fungal and bacterial pathogens, including Candida albicans and Staphylococcus aureus. Its efficacy was also validated in vivo, demonstrating its potential as a broad-spectrum oral antibiofilm compound (De Cremer et al., 2014).
Prostate Cancer Chemoprevention
In the transgenic adenocarcinoma of mouse prostate (TRAMP) model, this compound showed chemopreventive efficacy, delaying tumor formation and reducing tumor incidence. This suggests a nonandrogenic pathway for this compound's action, potentially through estrogen receptor signaling, highlighting its use in prostate cancer prevention (Raghow et al., 2002).
Idiopathic Oligozoospermia Treatment
This compound has been studied for its effects on sperm parameters in men with idiopathic oligozoospermia. A study showed significant improvements in sperm count, motility, and morphology after this compound treatment, suggesting its utility in enhancing male fertility (Farmakiotis et al., 2007).
Osteoporosis Treatment Potential
This compound's pharmacokinetic properties and its effects on bone density and lipid profiles suggest a potential application in treating osteoporosis. Its unique mechanism of action could offer benefits over traditional antiresorptive agents, though further research is needed to fully understand its clinical profile and advantages in osteoporosis treatment (Gennari et al., 2012).
Mechanism of Action
Target of Action
Toremifene is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) used to treat certain breast cancers . Its primary targets are estrogen receptors, which play a crucial role in the growth and development of breast cancer .
Mode of Action
This compound binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Biochemical Pathways
This compound’s interaction with estrogen receptors can inhibit estrogen-induced stimulation of DNA synthesis and cell replication . This interaction can affect various biochemical pathways, leading to changes in the growth and development of breast cancer cells .
Pharmacokinetics
This compound has good bioavailability, estimated to be approximately 100% . It is metabolized in the liver via the CYP3A4 enzyme . The metabolites of this compound include N-Desmethylthis compound, 4-Hydroxythis compound, and Ospemifene . The elimination half-life of this compound is between 3 to 7 days, and its metabolites have a half-life of 4 to 21 days . About 70% of this compound is excreted in the feces as metabolites .
Result of Action
The binding of this compound to estrogen receptors results in the inhibition of the growth of some breast tumors that need estrogen to grow . This can lead to a reduction in the size of the tumor and potentially slow the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound, potentially altering its effectiveness . Additionally, individual patient characteristics, such as age and liver function, can also influence the drug’s action .
Safety and Hazards
Toremifene can cause serious eye damage and is harmful if swallowed . It has estrogenic actions in the uterus, which can increase the risk of endometrial hyperplasia and endometrial cancer . It also appears to have a lower risk of venous thromboembolism (VTE), stroke, and cataracts compared to tamoxifen .
Future Directions
Biochemical Analysis
Biochemical Properties
Toremifene interacts with estrogen receptors (ER), inhibiting the growth of MCF-7 cells, a type of breast cancer cell . This interaction is primarily due to the main metabolite in humans, N-demethylthis compound .
Cellular Effects
This compound has been shown to significantly improve biochemical recurrence in bone metastatic prostate cancer . This suggests that this compound has a profound effect on cellular processes, particularly in cancer cells.
Molecular Mechanism
The mechanism of action of this compound involves binding to estrogen receptors, which inhibits the growth of certain types of cancer cells . This binding interaction is primarily due to its main metabolite, N-demethylthis compound .
Temporal Effects in Laboratory Settings
During a median follow-up period of 1370 days, biochemical recurrence occurred in fewer patients treated with this compound compared to those who were not . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the sources, the significant improvement in biochemical recurrence in human trials suggests that this compound’s effects may vary with dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. Its main metabolite, N-demethylthis compound, is bound to estrogen receptors and exerts an antiestrogenic effect similar to that of this compound .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, its ability to bind to estrogen receptors suggests that it may be transported to these receptors within cells .
Subcellular Localization
The subcellular localization of this compound is likely related to its binding to estrogen receptors, which are typically located in the nucleus of cells . This suggests that this compound may be localized to the nucleus where it can exert its effects.
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89778-26-7 | |
| Record name | Toremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

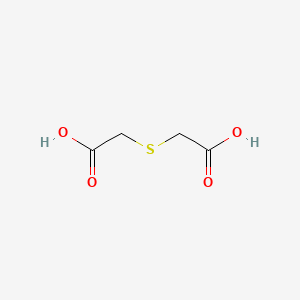
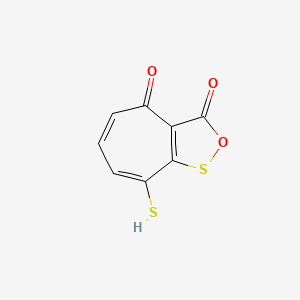
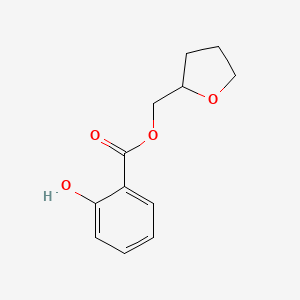



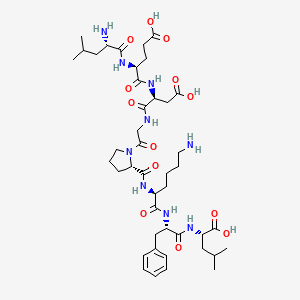

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)
